(2R,3S)-2-(3-oxobutyl) Citronellal
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Overview
Description
(2R,3S)-2-(3-oxobutyl) Citronellal is a chiral monoterpenoid compound with a unique structure that includes both an aldehyde and a ketone functional group. This compound is known for its distinctive lemon-like aroma and is found in the essential oils of various plants, such as lemongrass and eucalyptus. It is widely used in the fragrance and flavor industries due to its pleasant scent and flavor profile.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S)-2-(3-oxobutyl) Citronellal typically involves the selective reduction of citronellal, followed by the introduction of the oxobutyl group. One common method is the catalytic hydrogenation of citronellal using a chiral catalyst to ensure the correct stereochemistry. This is followed by a Friedel-Crafts acylation reaction to introduce the oxobutyl group.
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts to achieve high enantioselectivity. Enzymatic reduction of citronellal can be performed using specific reductases, followed by chemical modification to introduce the oxobutyl group. This method is preferred for its efficiency and environmentally friendly nature.
Chemical Reactions Analysis
Types of Reactions
(2R,3S)-2-(3-oxobutyl) Citronellal undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents like potassium permanganate.
Reduction: The ketone group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride.
Substitution: The aldehyde group can undergo nucleophilic substitution reactions with amines to form imines.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Primary amines in the presence of a mild acid catalyst.
Major Products Formed
Oxidation: (2R,3S)-2-(3-carboxybutyl) Citronellal.
Reduction: (2R,3S)-2-(3-hydroxybutyl) Citronellal.
Substitution: (2R,3S)-2-(3-imino-butyl) Citronellal.
Scientific Research Applications
(2R,3S)-2-(3-oxobutyl) Citronellal has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential antimicrobial and antifungal properties.
Medicine: Investigated for its potential use in developing new therapeutic agents due to its bioactive properties.
Industry: Utilized in the fragrance and flavor industries for its pleasant aroma and flavor profile.
Mechanism of Action
The mechanism of action of (2R,3S)-2-(3-oxobutyl) Citronellal involves its interaction with various molecular targets. The aldehyde group can form Schiff bases with primary amines, leading to the formation of imines, which can further react to form more complex structures. The ketone group can participate in nucleophilic addition reactions, making it a versatile intermediate in organic synthesis.
Comparison with Similar Compounds
Similar Compounds
Citronellal: A monoterpenoid with a similar structure but lacks the oxobutyl group.
Citronellol: An alcohol derivative of citronellal, known for its rose-like aroma.
Geraniol: Another monoterpenoid with a similar structure but with a hydroxyl group instead of an aldehyde.
Uniqueness
(2R,3S)-2-(3-oxobutyl) Citronellal is unique due to its dual functional groups (aldehyde and ketone) and its specific stereochemistry, which imparts distinct chemical reactivity and biological activity compared to its analogs.
Properties
Molecular Formula |
C14H24O2 |
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Molecular Weight |
224.34 g/mol |
IUPAC Name |
(2R,3S)-3,7-dimethyl-2-(3-oxobutyl)oct-6-enal |
InChI |
InChI=1S/C14H24O2/c1-11(2)6-5-7-12(3)14(10-15)9-8-13(4)16/h6,10,12,14H,5,7-9H2,1-4H3/t12-,14-/m0/s1 |
InChI Key |
ADHHNQWKEIKGAW-JSGCOSHPSA-N |
Isomeric SMILES |
C[C@@H](CCC=C(C)C)[C@@H](CCC(=O)C)C=O |
Canonical SMILES |
CC(CCC=C(C)C)C(CCC(=O)C)C=O |
Origin of Product |
United States |
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